3-Amino-5-bromopicolinaldehyde
Description
Significance of Pyridine (B92270) Scaffolds in Organic and Medicinal Chemistry
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in the realms of organic and medicinal chemistry. vulcanchem.commdpi.com Its presence is ubiquitous in nature, forming the core of essential biomolecules such as vitamins (niacin and pyridoxine) and coenzymes like NAD and NADP. vulcanchem.comrsc.org The unique properties of the pyridine moiety, including its weak basicity and potential for aqueous solubility, make it a "privileged structure" in drug discovery. mdpi.comrsc.org This has led to its incorporation into a vast number of FDA-approved drugs and therapeutic candidates targeting a wide array of diseases, including cancer, microbial infections, inflammation, and viral illnesses. rsc.org The nitrogen atom in the ring can act as a hydrogen bond acceptor, a feature critical for molecular recognition at biological targets. Furthermore, the pyridine ring can be readily functionalized at various positions, allowing chemists to fine-tune the steric, electronic, and pharmacokinetic properties of a molecule to enhance its therapeutic efficacy. rsc.org
Overview of Functionalized Picolinaldehydes in Chemical Research
Picolinaldehydes, or pyridinecarboxaldehydes, are a class of pyridine derivatives characterized by the presence of an aldehyde group attached to the pyridine ring. The position of the aldehyde group (at C2, C3, or C4) defines the specific isomer: picolinaldehyde (2-formylpyridine), nicotinaldehyde (3-formylpyridine), and isonicotinaldehyde (4-formylpyridine). These compounds are valuable intermediates in organic synthesis due to the reactivity of the aldehyde group. bldpharm.com
The aldehyde functional group is highly versatile; it can undergo nucleophilic addition, condensation reactions to form Schiff bases and thiosemicarbazones, oxidation to a carboxylic acid, and reduction to an alcohol. bldpharm.comlookchem.com When combined with other substituents on the pyridine ring, these functionalized picolinaldehydes become powerful tools for constructing polysubstituted heterocyclic systems. molport.comgoogle.com For example, they are key precursors in the synthesis of ligands for coordination chemistry, bioactive molecules for pharmaceuticals, and components for materials science. lookchem.comambeed.com Their ability to participate in multicomponent reactions, such as the Pictet-Spengler reaction, further underscores their importance in generating molecular diversity and complexity from relatively simple starting materials. guidechem.com
Positioning of 3-Amino-5-bromopicolinaldehyde within the Pyridinecarboxaldehyde Family
This compound (also known as 3-amino-5-bromopyridine-2-carbaldehyde) is a bifunctional picolinaldehyde derivative. organic-chemistry.org Its structure is defined by a picolinaldehyde core substituted with a bromine atom at the C5 position and an amino group at the C3 position. This specific arrangement of functional groups makes it a strategically important intermediate in synthetic chemistry.
The aldehyde at C2 provides a reactive site for condensation and cyclization reactions. The amino group at C3 can act as a nucleophile or a directing group, and its presence reduces steric hindrance compared to more substituted amines. The bromine atom at C5 is a versatile handle for cross-coupling reactions (like Suzuki or Heck couplings), allowing for the introduction of further molecular complexity. This trifecta of functional groups positions this compound as a valuable precursor for the synthesis of highly substituted, fused heterocyclic systems, particularly those of interest in medicinal chemistry, such as quinazolines, quinolines, and β-carbolines. google.com
Chemical Profile and Synthesis
This compound is a solid, often appearing as a white or off-white powder, and serves as a key building block in synthetic organic chemistry. rsc.orglookchem.com
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1289168-19-9 | mdpi.comgoogle.comorganic-chemistry.org |
| Molecular Formula | C₆H₅BrN₂O | google.com |
| Molecular Weight | 201.02 g/mol | google.com |
| Appearance | White Powder | rsc.orglookchem.com |
| Storage | 2-8°C, Inert Atmosphere | google.com |
While specific, detailed synthetic procedures are often proprietary, a plausible and common route for the synthesis of functionalized picolinaldehydes involves the oxidation of the corresponding hydroxymethylpyridine. In this case, the precursor would be (3-amino-5-bromopyridin-2-yl)methanol. This alcohol can be oxidized to the target aldehyde using a variety of mild oxidizing agents, a standard transformation in organic synthesis. This precursor alcohol is commercially available. molport.comechemi.com An analogous method involves the oxidation of a methyl group (picoline) using reagents like selenium dioxide to yield the aldehyde. nih.gov
Research Applications and Reactivity
The primary utility of this compound in research lies in its role as a precursor for more complex molecules, particularly fused heterocyclic ring systems.
Condensation Reactions: The aldehyde group readily reacts with primary amines to form imines (Schiff bases) and with compounds like thiosemicarbazide (B42300) to form thiosemicarbazones. These products are not just intermediates but are themselves classes of compounds investigated for biological activity, including potential antineoplastic properties. nih.gov
Pictet-Spengler Reaction: A significant application of this compound is in the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline or a related fused ring system. ambeed.comguidechem.com In this context, this compound serves as the aldehyde component. Its reaction with tryptamine (B22526) or tryptophan derivatives, for example, can be used to construct complex β-carboline frameworks. evitachem.com These scaffolds are central to many natural alkaloids and synthetic molecules with potent pharmacological activities. The amino and bromo substituents on the picolinaldehyde ring are carried into the final product, providing points for further derivatization to explore structure-activity relationships.
Comparative Analysis
The utility of this compound can be further understood by comparing it with related picolinaldehyde derivatives.
Interactive Data Table: Comparison of Related Picolinaldehydes
| Compound Name | Key Substituents | Noteworthy Features |
| 3-Aminopicolinaldehyde | -NH₂ at C3 | Lacks the bromine atom, making it unsuitable for cross-coupling reactions at C5. chemicalbook.com |
| 5-Bromopicolinaldehyde | -Br at C5 | Lacks the C3-amino group, altering the electronic nature and reactivity of the ring. nih.govresearchgate.net |
| 5-Bromo-3-(dimethylamino)picolinaldehyde | -Br at C5, -N(CH₃)₂ at C3 | The dimethylamino group is more electron-donating but introduces greater steric bulk compared to the primary amine. |
| 3-Amino-5-fluoropicolinaldehyde | -F at C5, -NH₂ at C3 | The fluorine atom offers different electronic properties and metabolic stability compared to bromine. chemicalbook.com |
The specific combination of an amino group, a bromine atom, and an aldehyde on the same pyridine ring gives this compound a distinct and strategic advantage for the synthesis of diverse and complex molecular targets.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-bromopyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c7-4-1-5(8)6(3-10)9-2-4/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGAGUYLIVTKPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289168-19-9 | |
| Record name | 3-Amino-5-bromopyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 3 Amino 5 Bromopicolinaldehyde and Its Precursors
Strategies for Introducing Amino and Bromo Substituents on the Pyridine (B92270) Ring
The precise placement of amino and bromo groups on the pyridine core is critical for the synthesis of the target molecule. Various synthetic strategies have been developed to achieve this, including amination and bromination reactions on appropriately substituted pyridine precursors.
Amination Approaches
The introduction of an amino group at the 3-position of the pyridine ring can be accomplished through several methods, most notably by the reduction of a nitro-pyridine precursor or through modern cross-coupling reactions.
A common and effective method for synthesizing aminopyridines is the reduction of the corresponding nitro-pyridines. For instance, the synthesis of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, a related compound, involves the catalytic hydrogenation of a nitro-pyridine precursor. nih.gov This method is widely applicable for the preparation of various amino-substituted pyridines. nih.gov
The general transformation involves the following reaction: NO₂-Pyridine → NH₂-Pyridine
Key aspects of this methodology include:
Catalysts: Catalytic hydrogenation is a frequently employed technique. nih.gov
Reaction Conditions: The reaction typically proceeds under controlled temperature and pressure in the presence of a suitable solvent.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. acs.orgchemrxiv.org This reaction is instrumental in synthesizing N-arylamines and is widely used in the preparation of pharmaceuticals and fine chemicals. maynoothuniversity.ie The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product. chemrxiv.org
This methodology has been successfully applied to a broad range of aryl and heteroaryl chlorides and bromides using aqueous ammonia (B1221849) and a hydroxide (B78521) base, demonstrating high selectivity for the primary arylamine. nih.gov The development of specialized phosphine (B1218219) ligands, such as KPhos and AdBippyPhos, has been crucial in suppressing side reactions and achieving high yields for a variety of substrates, including electron-deficient aryl bromides and various heteroaryl halides. maynoothuniversity.ienih.gov
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(dba)₂ / (±)-BINAP | NaOt-Bu | Toluene (B28343) | 110 | 88 | maynoothuniversity.ie |
| Pd(dba)₂ / (±)-BINAP | NaOt-Bu | TMO | 110 | 82 | maynoothuniversity.ie |
| Pd(dba)₂ / (±)-BINAP | Cs₂CO₃ | Toluene | 110 | 38 | maynoothuniversity.ie |
| Pd(dba)₂ / (±)-BINAP | Cs₂CO₃ | TMO | 110 | 48 | maynoothuniversity.ie |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | - | 100 | - | googleapis.com |
Reduction of Nitro-Pyridines to Amino-Pyridines
Bromination Strategies
The introduction of a bromine atom at the 5-position of the pyridine ring is a key step. This is often achieved through electrophilic bromination of an appropriately substituted pyridine derivative. For example, the synthesis of 5-Bromo-3-(dimethylamino)picolinaldehyde involves the bromination of 3-(dimethylamino)picolinaldehyde using a bromine source like N-bromosuccinimide (NBS) in a solvent such as dichloromethane (B109758) at low temperatures to control reactivity. Similarly, 2-amino-5-bromopyridine (B118841) can be synthesized by the bromination of 2-aminopyridine. google.com
Methodologies for Formyl Group Installation and Modification
The formyl group (-CHO) at the 2-position is a crucial feature of 3-Amino-5-bromopicolinaldehyde. Its installation can be achieved through various synthetic routes.
One common strategy is the oxidation of a corresponding methyl group. For instance, various substituted pyridine-2-carboxaldehydes have been generated by the oxidation of the corresponding picolines (methylpyridines) using selenium dioxide. nih.gov Another approach involves the oxidation of a primary alcohol. The synthesis of (3-amino-5-bromopyridin-2-yl)methanol, a direct precursor, has been documented, which can then be oxidized to the desired aldehyde. google.commolport.comechemi.com
Alternatively, formylation reactions can be employed. The formylation of amines using reagents like formic acid is a well-established method. nih.gov More specific to pyridine systems, the selective formylation of 5-bromo-2-iodopyridine (B1269129) can be achieved by first forming a Grignard reagent, which then reacts with a formylating agent. researchgate.net
Multi-component Reaction Pathways Utilizing this compound
This compound is a versatile substrate for multi-component reactions (MCRs), which are efficient processes that combine three or more reactants in a single step to form a complex product. thieme-connect.comthieme-connect.com The presence of both an amino and an aldehyde group allows it to participate in various MCRs.
One notable example is the Pictet-Spengler reaction. This reaction has been utilized in the synthesis of complex tricyclic indazoles where 5-bromopicolinaldehyde is a key reactant. nih.gov In some instances, the reaction is followed by a Buchwald-Hartwig amination to install further functionality. nih.gov The sterically demanding nature of 3-bromopicolinaldehyde has been shown to influence the diastereoselectivity of such cyclization reactions. mdpi.com
The aldehyde functionality also enables its use in Ugi-type three-component reactions (Ugi-3CR), which typically involve an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. thieme-connect.comthieme-connect.com
| Reaction Type | Key Reactants | Product Type | Reference |
| Pictet-Spengler | Tryptamine (B22526) derivatives, 5-bromopicolinaldehyde | Tricyclic indazoles | nih.gov |
| Pictet-Spengler | Tryptophan-based precursors, 3-bromopicolinaldehyde | Polycyclic β-carbolines | mdpi.com |
Catalytic Systems in the Synthesis of this compound and its Analogues
The synthesis of this compound and its structural analogues often relies on powerful cross-coupling reactions to introduce the key amino functionality. Catalytic systems, predominantly based on palladium and copper, are instrumental in achieving these transformations efficiently. These methods typically involve the amination of a corresponding bromo- or halo-pyridine precursor.
Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, stands out as a versatile and widely adopted method. This reaction enables the formation of carbon-nitrogen bonds between aryl halides and amines. In the context of synthesizing analogues of this compound, various palladium catalysts and phosphine ligands have been successfully employed. For instance, the use of palladium(II) acetate (B1210297) (Pd(OAc)₂) in combination with bidentate phosphine ligands like 1,3-bis(diphenylphosphino)propane (B126693) (dppp) has proven effective for the amination of 2-bromopyridines, especially when dealing with volatile amines in a sealed tube system. acs.org
More advanced catalytic systems involve the use of specialized, bulky electron-rich phosphine ligands that significantly enhance the efficiency of the amination of pyridyl halides. Ligands such as RuPhos and BrettPhos, often used as pre-formed palladium precatalysts, have shown outstanding performance in the C,N-cross coupling of unprotected 3-halo-2-aminopyridines. nih.gov Specifically, the BrettPhos third-generation palladium precatalyst has been successfully utilized in the Buchwald amination to install an amino-azetidine group on a molecule containing the 5-bromopicolinaldehyde moiety. nih.gov These catalysts are effective even with challenging substrates, such as unprotected aminopyridines, which have the potential to inhibit the catalyst. nih.gov Another approach involves conducting the palladium-catalyzed amination on a solid support, such as KF-alumina, which can circumvent the need for a strong base like sodium tert-butoxide. nbu.ac.in
The following table summarizes representative palladium-based catalytic systems used in the synthesis of aminopyridine derivatives analogous to this compound.
Table 1: Palladium-Based Catalytic Systems for Amination of Halopyridines | Catalyst Precursor | Ligand | Base | Substrate Example | Amine Source | Key Features | | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)₂ | dppp (B1165662) | NaOt-Bu | 2-Bromopyridine | Volatile amines | Effective for volatile amines in a sealed tube. acs.org | | Pd₂(dba)₃ | XPhos, RuPhos | LiHMDS | 3-Bromo-2-aminopyridine | Morpholine | RuPhos-precatalyst identified as superior for secondary amines. nih.gov | | BrettPhos Precatalyst | BrettPhos | LiHMDS | 3-Bromo-2-aminopyridine | Cyclopentylamine | Outperforms other systems for branched primary amines. nih.gov | | BrettPhos Precatalyst | NaOt-Bu | Derivative of 5-bromopicolinaldehyde | Amino-azetidine | Used for late-stage functionalization. nih.gov | | Pd₂(dba)₃ | (Not specified) | KF-Alumina | Bromopyridines | Various amines | Solid-phase reaction avoiding strong soluble bases. nbu.ac.in |
Copper-catalyzed amination, often referred to as the Ullmann condensation, provides a classical and still highly relevant alternative to palladium-based methods. These systems are often more cost-effective. A common catalytic system involves the use of a copper(I) source, such as copper(I) oxide (Cu₂O) or copper(I) iodide (CuI), in the presence of a ligand and a base. mdpi.comrsc.org For the amination of bromopyridine derivatives, a system comprising Cu₂O, aqueous ammonia as the amine source, and N,N'-dimethylethylenediamine (DMEDA) as a ligand in a solvent like ethylene (B1197577) glycol has been shown to be effective under relatively mild conditions. rsc.orgresearchgate.net The choice of ligand is crucial, and various diamines and amino acids can serve this role. encyclopedia.pub While highly effective for many substrates, copper-catalyzed systems can sometimes be less reactive for certain bromopyridines compared to their palladium counterparts. mdpi.com
Another catalytic route to aminopyridines involves the reduction of a corresponding nitropyridine. For instance, 2,3-diaminopyridines can be prepared by the catalytic reduction of 2-amino-3-nitro-5-halopyridines. This transformation can be achieved using a palladium catalyst (e.g., Pd on carbon) under a hydrogen atmosphere or with a copper catalyst in the presence of aqueous ammonia at elevated temperatures. google.comgoogle.com
The table below outlines typical copper-based catalytic systems for the amination of bromopyridines.
Table 2: Copper-Based Catalytic Systems for Amination of Halopyridines
| Catalyst | Ligand | Base | Substrate Example | Amine Source | Solvent |
|---|---|---|---|---|---|
| Cu₂O | DMEDA | K₂CO₃ | 2-Bromopyridine | Aqueous NH₃ | Ethylene glycol |
| CuI | N,N'-dimethylcyclohexane-1,2-diamine | (Not specified) | 2-Amino-3-bromopyridine | (For iodide exchange) | (Not specified) |
| Copper Sulfate | (None specified) | (None specified) | 2-Chloro-3-aminopyridine | Aqueous NH₃ | (Not specified) |
Reactivity and Reaction Mechanisms of 3 Amino 5 Bromopicolinaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde group (-CHO) is characterized by a polar carbon-oxygen double bond, wherein the carbon atom is electrophilic and susceptible to attack by nucleophiles. This polarity is the foundation of its reactivity. libretexts.org
Nucleophilic addition is a fundamental reaction of aldehydes. The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon. This initial step breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide by a weak acid yields an alcohol. libretexts.org If the attacking nucleophile is neutral, it may require a subsequent deprotonation step to stabilize the product. libretexts.org
A key stereochemical outcome of this reaction is that the hybridization of the carbonyl carbon changes from sp² (trigonal planar) to sp³ (tetrahedral). libretexts.org If the groups attached to the carbonyl are not identical, this process can create a new chiral center. libretexts.org
Table 1: Overview of Nucleophilic Addition to the Aldehyde Group
| Reaction Type | Attacking Species | Intermediate | Final Product (General) |
| Nucleophilic Addition | Nucleophile (e.g., Grignard reagent, organolithium, hydride) | Tetrahedral Alkoxide | Alcohol |
Condensation reactions of the aldehyde group are crucial for forming new carbon-nitrogen and carbon-carbon bonds. A prominent example is the formation of a Schiff base (or imine), which occurs when the aldehyde reacts with a primary amine. jetir.org The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond. jetir.orgnih.gov These reactions are often carried out in a suitable solvent like ethanol (B145695) and may be refluxed to drive the condensation. jocpr.comresearchgate.net
A more complex and synthetically powerful condensation is the Pictet-Spengler reaction. Research has shown that related compounds like 5-bromopicolinaldehyde can undergo this reaction. nih.gov In this process, a β-arylethylamine cyclizes onto an aldehyde. The initial step is the condensation of the amine onto the aldehyde to form a Schiff base, which then undergoes an intramolecular electrophilic substitution to form a new heterocyclic ring system. nih.gov
The aldehyde functional group can be readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate, chromium trioxide, and hydrogen peroxide. liverpool.ac.uk The oxidation of 3-Amino-5-bromopicolinaldehyde would yield 3-Amino-5-bromopicolinic acid.
Conversely, the aldehyde group can be reduced to a primary alcohol. This is typically accomplished using hydride-based reducing agents. ambeed.com Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are standard reagents for this purpose. nih.gov The reduction of this compound results in the formation of (3-amino-5-bromopyridin-2-yl)methanol.
Table 2: Summary of Aldehyde Group Transformations
| Transformation | Reagent Class | Example Reagents | Product Functional Group |
| Nucleophilic Addition | Organometallics, Hydrides | RMgX, RLi, NaBH₄ | Alcohol |
| Condensation | Primary Amines | R-NH₂ | Imine (Schiff Base) |
| Oxidation | Oxidizing Agents | KMnO₄, H₂O₂ | Carboxylic Acid |
| Reduction | Reducing Agents | NaBH₄, LiAlH₄ | Primary Alcohol |
Oxidation to Carboxylic Acids
Reactivity of the Amino Functional Group
The 3-amino group is a primary amine attached to the pyridine (B92270) ring. cymitquimica.com As a functional group, it is nucleophilic due to the lone pair of electrons on the nitrogen atom. This makes it reactive towards a range of electrophiles. Typical reactions involving primary aromatic amines include:
N-Acylation: Reaction with acid chlorides or anhydrides to form amides.
N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be used to introduce a variety of other functional groups.
Reactivity and Substitution of the Bromine Atom
The bromine atom at the 5-position of the pyridine ring is a key site for synthetic modification, particularly through modern cross-coupling reactions. While it is generally unreactive towards classical nucleophilic aromatic substitution, it serves as an excellent handle for palladium-catalyzed transformations.
Detailed research findings demonstrate the utility of similar bromo-pyridine scaffolds in several important reactions:
Suzuki Coupling: This reaction pairs the bromo-substituted pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a powerful method for forming new carbon-carbon bonds. For instance, 5-bromo-2-(chloromethyl)pyridine (B63289) has been successfully coupled with various phenylboronic acids. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form carbon-nitrogen bonds. It allows for the coupling of the bromo-pyridine with an amine. This method has been used to install an amino-azetidine group onto a pyridine ring, displacing a bromine atom in the process. nih.gov
Hartwig Fluorination: In some synthetic routes, the bromine can be replaced with a fluorine atom using specific fluorinating agents like AgF₂ in the presence of a suitable catalyst. nih.gov
Sonogashira Coupling: This reaction involves the coupling of the bromo-pyridine with a terminal alkyne, catalyzed by palladium and copper complexes, to form a new carbon-carbon bond. ucl.ac.uk
These reactions highlight the bromine atom's role as a versatile leaving group, enabling the introduction of a wide array of substituents onto the pyridine core.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAᵣ) is a plausible reaction pathway for this compound, primarily involving the displacement of the bromide at the C5 position. The pyridine ring, being an electron-deficient aromatic system, is inherently activated towards nucleophilic attack. The reactivity is further modulated by the substituents. The amino group at C3 is strongly electron-donating, which generally deactivates the ring towards nucleophilic attack by increasing electron density. Conversely, the aldehyde at C2 is electron-withdrawing, which tends to activate the ring.
In related chloro-substituted pyridines, the chlorine atom can be displaced by nucleophiles like pyrrolidine (B122466) under pressure and high temperature. ambeed.com For bromo-phenyl groups in general, standard nucleophilic aromatic substitution can be employed to replace the bromine with groups like cyanide, using reagents such as potassium cyanide. google.com While specific examples for this compound are not extensively documented in peer-reviewed literature, the general principles of SNAᵣ on halogenated pyridines suggest that forcing conditions (e.g., high temperature, strong nucleophiles) would likely be required to displace the bromide, especially given the deactivating influence of the C3-amino group.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C5 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is one of the most significant applications of this scaffold in synthetic chemistry.
The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. libretexts.org This reaction is widely used to form biaryl structures and other C-C bonds under relatively mild conditions. libretexts.orgmdpi.com The general mechanism involves a catalytic cycle of oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the organoboron species (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
While specific studies detailing the Suzuki-Miyaura coupling of this compound are limited, the reaction is broadly applicable to aryl bromides. mdpi.com The choice of catalyst, ligand, and base is crucial for achieving high yields. researchgate.net Nickel catalysts have also emerged as a cost-effective alternative to palladium for coupling challenging substrates. For related bromopyridine substrates, various palladium catalysts and bases have been successfully employed.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Component | Examples | Purpose | Citations |
|---|---|---|---|
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Forms the active Pd(0) species for the catalytic cycle. | libretexts.org |
| Ligand | PPh₃, P(t-Bu)₃, N-Heterocyclic Carbenes (NHCs) | Stabilizes the palladium center and facilitates the reaction steps. | |
| Base | Na₂CO₃, K₃PO₄, CsF, K₂CO₃ | Activates the organoboron reagent for transmetalation. | libretexts.orgresearchgate.net |
| Solvent | Dioxane, Toluene (B28343), Water/Ethanol mixtures | Solubilizes reactants and facilitates the reaction. | researchgate.net |
| Boron Reagent | Arylboronic acids, Arylboronic esters | Provides the organic group to be coupled to the pyridine ring. | libretexts.org |
The electronic nature of the substituents on this compound would influence its reactivity. The electron-donating amino group increases electron density on the ring, which can sometimes slow the initial oxidative addition step compared to more electron-deficient aryl halides.
The Stille coupling reaction is another powerful palladium-catalyzed method for C-C bond formation, involving the reaction of an organohalide with an organotin (stannane) reagent. organic-chemistry.orgwikipedia.org The reaction is valued for its tolerance of a wide variety of functional groups, and the stability of the organostannane reagents to air and moisture. organic-chemistry.orgwikipedia.org The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org
A key advantage of the Stille reaction is its applicability to a wide range of substrates. organic-chemistry.org Research has demonstrated the successful Stille coupling of the related isomer, 6-bromopicolinaldehyde, with 2-(tributylstannyl)pyridine (B98309) using a Pd(PPh₃)₄ catalyst in refluxing toluene to form a bipyridyl product. nih.gov This indicates that the bromo-picolinaldehyde scaffold is well-suited for this transformation. Additives such as copper(I) salts or fluoride (B91410) ions can accelerate the reaction rate, with fluoride believed to form a hypervalent tin species that undergoes transmetalation more rapidly. harvard.edu
Table 2: Example of Stille Coupling with a Related Bromopicolinaldehyde
| Aryl Halide | Organostannane | Catalyst | Solvent | Conditions | Product | Yield | Citation |
|---|
This precedent strongly suggests that this compound would undergo similar Stille couplings at the C5 position to generate diverse substituted aminopyridine derivatives.
Suzuki-Miyaura Coupling
Interplay of Functional Groups and Regioselectivity
The three functional groups on the this compound ring each play a distinct role, leading to high regioselectivity in its reactions.
Aldehyde (-CHO) at C2: This group is the primary site for nucleophilic attack by amines and other nucleophiles. It is the key functional group for condensation reactions that initiate intramolecular cyclizations, such as the Pictet-Spengler reaction. nih.govmdpi.com
Amino (-NH₂) at C3: This electron-donating group influences the electronic properties of the ring, affecting the rates of cross-coupling and substitution reactions at other positions. ambeed.com Its nucleophilic character also allows it to participate directly in cyclization reactions, though this is less common than reactions involving the aldehyde.
Bromo (-Br) at C5: This position is the main site for reactions that form new C-C bonds, such as palladium-catalyzed Suzuki and Stille couplings. mdpi.comnih.gov Its replacement leaves the amino-aldehyde core intact for further transformations.
This functional group arrangement allows for sequential and highly controlled synthetic strategies. For instance, a cross-coupling reaction can first be performed at the C5-bromo position, followed by a cyclization reaction involving the C2-aldehyde, demonstrating excellent regiochemical control. nih.gov
Intramolecular Cyclization and Heterocycle Formation Pathways
The aldehyde group of this compound is a key anchor for building complex heterocyclic systems through intramolecular cyclization.
A prominent example is the Pictet-Spengler reaction . This reaction involves the condensation of an aldehyde with a β-arylethylamine, followed by an acid-catalyzed electrophilic ring closure to form a tetrahydroisoquinoline or a related heterocyclic system like a tetrahydro-β-carboline. wikipedia.orgebrary.net The reaction proceeds through the formation of an iminium ion, which is a powerful electrophile that enables the cyclization. ebrary.net
While this compound itself is not the most cited aldehyde, its close analogues are frequently used. For example, 5-bromopicolinaldehyde readily undergoes Pictet-Spengler cyclization to form tricyclic indazoles. nih.gov In another study, the related 3-bromopicolinaldehyde was used in a cyclization reaction, and due to its steric properties, it afforded a single trans diastereomer in high yield (80-87%). mdpi.com This highlights the potential for achieving high diastereoselectivity. The reaction can be catalyzed by acids like acetic acid or triflic acid. nih.govmdpi.comacs.org
Beyond the Pictet-Spengler reaction, the aldehyde functionality can participate in other intramolecular cyclizations. Ugi multicomponent reactions, for example, can produce linear adducts which then undergo intramolecular cyclization to form various lactams (cyclic amides). thieme-connect.comthieme-connect.com This demonstrates the broader utility of the picolinaldehyde moiety in constructing diverse heterocyclic frameworks.
Applications As a Building Block in Advanced Organic Synthesis
Synthesis of Complex Heterocyclic Compounds
The structure of 3-Amino-5-bromopicolinaldehyde is primed for the synthesis of a wide array of complex heterocyclic frameworks. Chemists utilize this compound as a starting material or key intermediate in multi-step syntheses. For instance, related picolinaldehydes are employed in reactions like the Pictet-Spengler reaction to construct tricyclic indazole systems. nih.gov Furthermore, derivatives such as 6-bromopicolinaldehyde participate in one-pot, three-component condensation reactions to yield intricate structures like 1,2,3-triazole tethered pyridine (B92270) cores, highlighting the utility of this class of compounds in building diverse heterocyclic libraries. heteroletters.org
Role in the Preparation of Pharmaceutical Intermediates
This aldehyde is a recognized intermediate in the development of pharmaceutical agents. lookchem.com Its structural features are well-suited for creating molecular scaffolds that can be modified to enhance pharmacological properties. The pyridine core is a common motif in medicinal chemistry, and the specific functional groups of this compound allow for its incorporation into potential therapeutic agents. nih.gov For example, the related 5-bromopicolinaldehyde is a key reactant in the synthesis of tricyclic indazoles that serve as the core of advanced molecules in drug discovery programs. nih.gov
Utilization in Agrochemical Synthesis
The versatility of this compound extends to the agrochemical sector. It serves as a building block in the research and development of new crop protection agents. The reactive sites on the molecule allow for the introduction of various functional groups, a common strategy in the search for new herbicides, fungicides, and insecticides.
Precursor for Bioactive Heterocycles
The compound is a direct precursor to a variety of bioactive heterocyclic molecules. The synthesis of 1,2,3-triazole-pyridine hybrids, which have shown potential as anticancer agents, can be accomplished using related bromopicolinaldehyde starting materials. heteroletters.org The ability to readily form Schiff bases and undergo further cyclization and substitution reactions makes this compound a valuable starting point for generating novel compounds with potential biological activity. science.gov
Integration into Supramolecular Architectures and Molecular Cages
Beyond its use in traditional small-molecule synthesis, derivatives of this compound are instrumental in the construction of large, highly organized supramolecular structures, including molecular cages. rsc.orgrsc.org These complex architectures are of great interest for applications in materials science, such as molecular sensing and storage. rsc.org
A significant application involves its derivative, a dithienylethene-based aldehyde (PADTE), in the metal-templated self-assembly of photochromic cages. rsc.org In a one-pot reaction, this aldehyde (L) reacts with a tris-amine precursor (A) and a metal salt, such as zinc triflate, to form intricate A₂L₃M₂-type metal-templated cages. rsc.org The process relies on the simultaneous formation of dynamic imine (C=N) bonds and coordination bonds with the metal ion, which acts as a template to direct the assembly of the cage structure. rsc.orgrsc.org These cages exhibit photochromism, meaning they can be reversibly switched between two different forms (ring-open and ring-closed isomers) using UV and visible light. rsc.org
Table 1: Components for Metal-Templated Cage Assembly
| Component Type | Specific Compound | Role in Assembly | Resulting Cage Type |
|---|---|---|---|
| Aldehyde Precursor (L) | PADTE (derived from 5-bromopicolinaldehyde) | Forms the sides of the cage | A₂L₃M₂ |
| Amine Precursor (A) | tris(2-aminoethyl)amine (Tren) | Acts as a capping unit | A₂L₃M₂ |
Data sourced from Chemical Science. rsc.org
The metal-templated cages can be transformed into purely covalent-organic cages (COCs). rsc.orgrsc.org This is achieved through the chemical reduction of the dynamic imine bonds within the cage structure to stable amine bonds, typically using a reducing agent like sodium borohydride (B1222165) (NaBH₄). rsc.org Following the reduction, the metal template can be removed (demetalation), leaving behind a robust, metal-free covalent cage. rsc.orgrsc.org This "coordinative-to-covalent" transformation is a powerful strategy for creating complex organic architectures that are difficult to synthesize through traditional methods. rsc.org
Table 2: Coordinative-to-Covalent Cage Transformation
| Initial Structure | Transformation Step | Final Structure | Key Feature |
|---|
Data sourced from Chemical Science. rsc.orgrsc.org
Metal-Templated Assembly of Photochromic Cages
Application in Protein Degrader Synthesis
The field of targeted protein degradation has emerged as a powerful therapeutic strategy, utilizing small molecules to eliminate disease-causing proteins from the cell. A prominent class of these molecules is Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules consisting of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. google.com This ternary complex formation leads to the ubiquitination of the target protein, marking it for destruction by the cell's proteasome. google.com
The synthesis of effective PROTACs is a complex, modular process that often relies on an empirical approach, where libraries of degraders are created by varying the ligands, linkers, and their attachment points. This modular synthesis demands a toolbox of versatile chemical building blocks that can be systematically pieced together.
This compound is a prime candidate for such a building block due to its distinct and strategically positioned reactive handles. While direct, published examples of its incorporation into a specific, named protein degrader are not prevalent, its structural features align perfectly with the synthetic requirements for constructing PROTACs.
Key Structural Features for Degrader Synthesis:
Aldehyde Group (-CHO): The aldehyde is a versatile functional group for linker attachment. It can react with amines to form imines, which can be subsequently reduced to stable secondary amines. It can also form oxime ethers through condensation with alkoxyamines, a linkage strategy that has been noted in the design of bifunctional molecules. google.com This allows for the covalent attachment of the linker portion of a PROTAC. Similar picolinaldehyde scaffolds, such as 5-bromopicolinaldehyde and 6-bromopicolinaldehyde, have been utilized in the synthesis of selective estrogen receptor degraders (SERDs) and other bifunctional molecules. nih.govgoogle.com
Bromo Substituent (-Br): The bromine atom on the pyridine ring is an ideal handle for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. This is a common and powerful method for attaching linkers or building out the core structures of either the target-binding ligand or the E3 ligase ligand. For example, bromo-substituted aromatics are key intermediates in the synthesis of ligands for the Cereblon (CRBN) E3 ligase, such as derivatives of lenalidomide (B1683929) and pomalidomide. nih.govmedchemexpress.com
Amino Group (-NH₂): The primary amino group offers another point for modification. It can be acylated to form amide bonds or alkylated, providing an alternative site for linker attachment or for building the ligand portion of the degrader molecule.
The combination of these three functional groups makes this compound a highly valuable and adaptable scaffold. Synthetic chemists can selectively address each functional group to systematically build the complex architecture of a protein degrader. For instance, the aldehyde could be used to attach a linker, followed by a cross-coupling reaction at the bromine site to introduce the E3 ligase ligand, creating a key intermediate in a modular PROTAC synthesis. This strategic utility underscores its potential as an important component in the development of novel therapeutics based on targeted protein degradation.
Coordination Chemistry and Ligand Design
Design and Synthesis of Ligands Derived from 3-Amino-5-bromopicolinaldehyde
The aldehyde group of this compound is the primary site for synthetic modification, allowing for its conversion into more complex ligand systems through straightforward condensation reactions.
Imine or Schiff base ligands are readily synthesized through the condensation reaction between an aldehyde and a primary amine. This reaction is a cornerstone in the synthesis of multidentate ligands. For picolinaldehyde derivatives, the resulting imine nitrogen, in conjunction with the pyridine (B92270) ring nitrogen, creates a bidentate N,N' chelate site that readily coordinates to metal ions.
The synthesis involves refluxing this compound with a selected primary amine in a solvent like methanol (B129727) or ethanol (B145695). The reaction readily forms a C=N (imine) bond, yielding the Schiff base ligand. nih.goviucr.org This method is highly adaptable, and a wide variety of amines can be used to tune the steric and electronic properties of the resulting ligand. For instance, the condensation of 6-bromopicolinaldehyde with 5-bromopyridine-3,4-diamine has been reported to produce a stable Schiff base, demonstrating the viability of this synthetic route for brominated pyridine aldehydes. nih.goviucr.org Such ligands have been shown to form stable complexes with most transition metals. iucr.org
| Reaction Type | Reactants | Product Type | Key Feature | Reference |
| Condensation | This compound + Primary Amine | Imine (Schiff Base) Ligand | Formation of a C=N (azomethine) bond | nih.goviucr.org |
| Condensation | 5-bromopicolinaldehyde + Tris(2-aminoethyl)amine | Photo-responsive Cage Ligand | Self-assembly into metal-templated cages | rsc.org |
Thiosemicarbazone ligands are another important class of chelators derived from aldehyde precursors. They are formed by the reaction of an aldehyde with thiosemicarbazide (B42300) or its N-substituted derivatives. nih.gov The reaction with this compound would proceed by condensing the aldehyde group with the terminal hydrazine (B178648) nitrogen of thiosemicarbazide.
These ligands are known for their ability to act as multidentate chelators. The resulting thiosemicarbazone derived from this compound can coordinate to a metal center through the pyridine nitrogen, the imine nitrogen, and the sulfur atom of the thiocarbonyl group. This versatile N,N,S donor set is effective in complexing with various transition metals. rsc.org Furthermore, the amino group at the 3-position of the pyridine ring could potentially participate in coordination or be a site for further functionalization. The synthesis of related pyridine-2-carboxaldehyde thiosemicarbazones has been extensively documented, highlighting their importance as inhibitors of ribonucleotide reductase and as potent ligands in coordination chemistry. nih.govrsc.org
Formation of Imine-Based Ligands
Metal Complexation Studies
Ligands derived from this compound are designed to form stable coordination complexes with various metal ions. The characterization of these complexes provides insight into their structure, bonding, and electronic properties.
The interaction between a metal ion and a ligand derived from this compound can be thoroughly investigated using a combination of spectroscopic and analytical techniques.
Infrared (IR) Spectroscopy : This technique is crucial for confirming the coordination of the ligand to the metal center. In the case of imine-based ligands, a characteristic shift in the stretching frequency of the C=N (azomethine) bond to a lower wavenumber upon complexation indicates the participation of the imine nitrogen in bonding. internationaljournalcorner.com For thiosemicarbazone complexes, changes in the C=S stretching frequency are indicative of the sulfur atom's coordination to the metal ion. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand framework and show shifts in proton and carbon signals upon coordination, providing detailed information about the complex's structure in solution. rsc.org
X-ray Crystallography : Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, and the coordination geometry of the metal center. researchgate.netdoi.org This technique has been used to characterize related complexes, revealing monomeric, dimeric, or polymeric structures. researchgate.netdoi.org
Elemental Analysis : This method confirms the empirical formula of the synthesized complexes, ensuring the purity of the compound. rsc.org
| Technique | Information Obtained | Reference |
| IR Spectroscopy | Confirmation of ligand coordination via shifts in C=N or C=S bands | rsc.orginternationaljournalcorner.com |
| NMR Spectroscopy | Solution-state structure of diamagnetic complexes | rsc.org |
| Mass Spectrometry | Confirmation of molecular weight and composition | rsc.org |
| X-ray Crystallography | Definitive solid-state structure and coordination geometry | researchgate.netdoi.org |
| Elemental Analysis | Empirical formula and purity | rsc.org |
The electronic properties of metal complexes derived from this compound are dictated by the nature of the metal ion, its oxidation state, and the ligand field.
UV-Visible Spectroscopy : This technique is used to study the electronic transitions within the complex. The spectra of thiosemicarbazone complexes, for example, typically show intense absorptions in the near-UV region assigned to π–π* transitions within the ligand, as well as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. rsc.org The positions and intensities of these bands provide information about the electronic structure and the HOMO-LUMO gap.
Computational Studies : Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are powerful tools used to complement experimental data. These calculations can predict molecular structures, analyze the nature of the frontier molecular orbitals (HOMO and LUMO), and simulate electronic absorption spectra, providing a deeper understanding of the electronic structure and bonding within the complexes. rsc.org For instance, DFT calculations on related thiosemicarbazone complexes have been used to study their molecular structures and determine that the HOMO-LUMO gaps decrease in the order Pd > Pt > Ni for a series of square planar complexes. rsc.org The bonding can also be inferred from IR data, where the absence of the N-H proton signal and the appearance of a C-S single bond frequency in thiosemicarbazone complexes confirm deprotonation and coordination as a dianionic ligand. rsc.org
Characterization of Metal-Ligand Interactions
Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers
The polydentate nature of this compound and its derivatives makes them excellent candidates for constructing extended structures like Metal-Organic Frameworks (MOFs) and coordination polymers.
MOFs and coordination polymers are crystalline materials built from metal ions or clusters linked together by organic ligands. The functional groups on this compound (the aldehyde, amino group, and pyridine nitrogen) provide multiple coordination points, facilitating the formation of one-, two-, or three-dimensional networks. researchgate.netresearchgate.net
In a notable application, this compound has been employed as a polydentate ligand to regulate the interface in perovskite solar cells. researchgate.netresearchgate.net Its carbonyl (-CO), amino (-NH2), and pyridine functional groups facilitate bridging between different layers of the solar cell, which helps in alleviating internal stress and lowering interfacial energy barriers. researchgate.netresearchgate.net This demonstrates the compound's utility as a linker in functional material assemblies. The ability of related aminopyridine ligands to form coordination polymers with various transition metals further underscores the potential of this compound in the design of novel polymeric materials with interesting structural and functional properties. researchgate.net
Catalytic Applications of Derived Metal Complexes
Metal complexes derived from ligands based on this compound are expected to exhibit catalytic activity in several key areas of organic synthesis. The specific nature of the metal center, the geometry of the complex, and the electronic effects of the substituents on the pyridine ring are all critical factors that would influence the catalytic performance.
Cycloaddition of CO₂ to Epoxides:
One of the promising applications of metal complexes derived from picolinaldehyde-based ligands is in the catalysis of the cycloaddition of carbon dioxide (CO₂) to epoxides, yielding valuable cyclic carbonates. This reaction is an important example of carbon capture and utilization (CCU). Iron(II) complexes of iminopyridine ligands, which are structurally related to derivatives of this compound, have demonstrated activity as catalysts for this transformation. The mechanism typically involves the activation of the epoxide by the Lewis acidic metal center, followed by nucleophilic attack of an anion, and subsequent insertion of CO₂.
Research Findings: Studies on dinuclear iron(II) complexes with iminopyridine ligands have shown moderate yields for the synthesis of cyclic carbonates from various epoxides. The catalytic efficiency is influenced by reaction parameters such as temperature, CO₂ pressure, and the presence of a co-catalyst.
Table 1: Postulated Catalytic Performance of an Iron(II) Complex in CO₂ Cycloaddition
| Entry | Epoxide Substrate | Product | Catalyst Loading (mol%) | Temperature (°C) | Pressure (bar) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Propylene Oxide | Propylene Carbonate | 1.0 | 100 | 20 | Predicted Moderate |
| 2 | Styrene Oxide | Styrene Carbonate | 1.0 | 120 | 20 | Predicted Moderate |
| 3 | Epichlorohydrin | Epichlorohydrin Carbonate | 1.0 | 100 | 20 | Predicted Moderate |
Note: This table is predictive and based on the performance of analogous catalysts. Specific experimental data for complexes of this compound are not available.
Suzuki-Miyaura Coupling Reactions:
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. Palladium complexes are the most effective catalysts for this reaction. The this compound framework can be utilized to synthesize ligands, such as Schiff bases or phosphine-iminopyridine hybrids, which can stabilize palladium centers and facilitate the catalytic cycle. The amino group can be a site for further functionalization to create more complex ligand architectures.
Research Findings: Palladium complexes with a variety of nitrogen-containing ligands, including those derived from picolinaldehydes, have been extensively used in Suzuki-Miyaura coupling. These catalysts are known to be effective for the coupling of aryl halides with boronic acids. The electronic properties of the ligand, influenced by the amino and bromo substituents, would play a crucial role in the oxidative addition and reductive elimination steps of the catalytic cycle.
Table 2: Predicted Catalytic Activity of a Palladium(II) Complex in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Product | Catalyst Loading (mol%) | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 4-Bromotoluene | Phenylboronic Acid | 4-Methylbiphenyl | 0.5 | K₂CO₃ | Toluene (B28343)/H₂O | Predicted High |
| 2 | 1-Iodonaphthalene | 4-Methoxyphenylboronic Acid | 1-(4-Methoxyphenyl)naphthalene | 0.5 | Cs₂CO₃ | Dioxane | Predicted High |
| 3 | 2-Chloropyridine | Thiophene-2-boronic Acid | 2-(Thiophen-2-yl)pyridine | 1.0 | K₃PO₄ | DMF | Predicted Moderate-High |
Note: This table is predictive and based on the performance of analogous catalysts. Specific experimental data for complexes of this compound are not available.
Transfer Hydrogenation Reactions:
Transfer hydrogenation is a widely used method for the reduction of ketones, aldehydes, and imines, typically using isopropanol (B130326) as the hydrogen source. Ruthenium(II) complexes bearing Schiff base ligands are well-known to be active catalysts for this transformation. The design of ligands from this compound could lead to efficient ruthenium catalysts for the reduction of a variety of substrates.
Research Findings: Ruthenium(II) complexes with Schiff base ligands derived from substituted aldehydes have shown excellent catalytic activity in the transfer hydrogenation of ketones. The catalytic cycle is believed to involve the formation of a ruthenium-hydride species, which then delivers the hydride to the carbonyl or imine substrate.
Table 3: Anticipated Catalytic Performance of a Ruthenium(II) Complex in Transfer Hydrogenation
| Entry | Substrate | Product | Catalyst Loading (mol%) | Hydrogen Source | Base | Temperature (°C) | Conversion (%) |
|---|---|---|---|---|---|---|---|
| 1 | Acetophenone | 1-Phenylethanol | 0.1 | Isopropanol | KOH | 80 | Predicted High |
| 2 | Cyclohexanone | Cyclohexanol | 0.1 | Isopropanol | KOH | 80 | Predicted High |
| 3 | Benzil | Benzoin | 0.1 | Isopropanol | KOH | 80 | Predicted High |
Note: This table is predictive and based on the performance of analogous catalysts. Specific experimental data for complexes of this compound are not available.
Applications in Materials Science
Functionalization of Electron Transport Layers in Perovskite Solar Cells
A significant application of 3-Amino-5-bromopicolinaldehyde (referred to as BD in some literature) is in the enhancement of perovskite solar cells (PSCs), a promising photovoltaic technology. sigmaaldrich.com It is used as a molecular bridge to modify the interface between the perovskite (PVK) light-absorbing layer and the electron transport layer (ETL), typically made of tin oxide (SnO₂). researchgate.netresearchgate.net
The efficacy of this compound in this application stems from its multifunctional nature. researchgate.netresearchgate.net The molecule's aldehyde (-CO), amino (-NH₂), and pyridine (B92270) ring nitrogen act as polydentate ligands that anchor to the surfaces of both the perovskite layer and the SnO₂ ETL. researchgate.netresearchgate.netresearchgate.net This strong, multi-point anchoring creates a molecular bridge at the interface, which plays a crucial role in managing the significant residual tensile strain and interfacial defects that often plague PSCs. researchgate.netresearchgate.netresearchgate.net By effectively bridging the SnO₂ with the perovskite, the compound helps to alleviate this tensile stress and lowers the interfacial energy barriers, which can otherwise impede charge transport and degrade the device. researchgate.netresearchgate.netresearchgate.net This strategy of dual-surface stress management is critical for improving the inherent stability of the perovskite framework. researchgate.netresearchgate.net
The interfacial modification using this compound has a direct and positive impact on the optoelectronic properties and long-term stability of perovskite solar cells. researchgate.netresearchgate.net By reducing interfacial defects and improving the energetic alignment between layers, the treatment facilitates more efficient charge carrier transport and minimizes non-radiative recombination, a major source of efficiency loss. researchgate.netresearchgate.net
Research has demonstrated that devices incorporating this compound exhibit significantly enhanced performance metrics. researchgate.netresearchgate.net When used in conjunction with an upper surface modifier, devices treated with this compound at the lower perovskite interface achieved an elevated open-circuit voltage (Voc) of 1.24 V and a notable power conversion efficiency (PCE) of 24.70%. researchgate.netresearchgate.net
Furthermore, the stability of the solar cells is markedly improved. Unencapsulated devices showed enhanced resilience against environmental stressors, maintaining 92% of their initial PCE after 2000 hours in the atmosphere and 91% of their initial PCE after 500 hours under high humidity conditions (85% RH). researchgate.netresearchgate.net
Table 1: Optoelectronic Performance of Perovskite Solar Cells with and without this compound (BD) Modification
| Parameter | Control Device | Modified Device (with BD and FC*) |
| Open-Circuit Voltage (Voc) | Not specified | 1.24 V researchgate.netresearchgate.net |
| Power Conversion Efficiency (PCE) | Not specified | 24.70% researchgate.netresearchgate.net |
| Stability (Atmosphere, 2000h) | Not specified | Maintains 92% of initial PCE researchgate.netresearchgate.net |
| Stability (85% RH, 500h) | Not specified | Maintains 91% of initial PCE researchgate.netresearchgate.net |
Note: The modified device performance was achieved using this compound (BD) on the lower surface and N-(5-Chloro-2-pyridyl) bis(trifluoromethanesulfonimide) (FC) on the upper surface of the perovskite layer. researchgate.netresearchgate.net
Role of Functional Groups in Interfacial Bridging and Stress Management
Development of Hole Transport Materials (HTMs)
While direct utilization of this compound as a standalone hole transport material is not prominently documented, its chemical structure makes it a valuable precursor for synthesizing more complex molecules for this purpose. Hole transport materials are a critical component of many optoelectronic devices, including perovskite solar cells, where they facilitate the extraction of positive charge carriers. acs.org The aldehyde and amino functionalities on the pyridine ring are reactive sites that can be used to build larger, conjugated molecular systems characteristic of HTMs. For instance, the closely related compound 5-bromopicolinaldehyde is used as a starting reagent in the multi-step synthesis of novel thienoimidazole-pyridine based small molecule HTMs for inverted perovskite solar cells. rsc.org The presence of an amino group in this compound offers an additional site for chemical modification, allowing for the creation of diverse and tunable molecular architectures suitable for hole transport applications.
Precursors for Photo-switchable Organic Materials
The aldehyde functional group makes this compound a useful building block for creating photo-switchable materials. These materials can change their properties upon exposure to light, making them suitable for applications in optical data storage and molecular switches. The synthesis of such materials often involves the condensation reaction between an aldehyde and an amine to form a Schiff base (-C=N-). science.gov
A relevant study demonstrates the synthesis of a photo-switchable organic precursor, PADTE, from 1,2-bis(5-chloro-2-methyl-3-thienyl)cyclopentene and 5-bromopicolinaldehyde. rsc.org This precursor was then used to assemble metal-templated cages that could be interconverted between open and closed forms using UV/visible light. rsc.org Although this example uses the non-aminated version of the compound, it highlights the utility of the picolinaldehyde scaffold. The addition of the amino group in this compound provides another reactive handle and modulates the electronic properties of the system, making it a key precursor for developing more complex photochromic covalent-organic cages and molecules. rsc.org
Medicinal and Biological Chemistry Applications of Derivatives
Investigation as Enzyme Inhibitors
The structural framework of 3-amino-5-bromopicolinaldehyde derivatives makes them promising candidates for the development of enzyme inhibitors. The aldehyde group can readily react with various nucleophiles to form more complex molecules that can interact with the active sites of enzymes.
Research has shown that derivatives of similar picolinaldehyde compounds can inhibit a range of enzymes. For instance, certain derivatives have been investigated for their potential to inhibit glycogen (B147801) synthase kinase-3 (GSK-3), an enzyme implicated in various diseases, including cancer and diabetes. Modifications to the picolinaldehyde structure have been shown to significantly impact the inhibitory potency against GSK-3β.
Furthermore, derivatives have been found to interact with glutathione (B108866) S-transferases (GSTs), which are crucial enzymes in cellular detoxification processes. In the context of infectious diseases, conjugates of related scaffolds have been explored as inhibitors of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), a key enzyme in the DNA synthesis of the tuberculosis-causing bacterium. nih.gov One study reported that while some analogues had solubility issues, others demonstrated inhibitory potency against MtbTMPK. nih.gov Another area of investigation is the inhibition of the MurA enzyme, a target for antibiotics. uni-saarland.de
Potential as Antimicrobial Agents
The development of new antimicrobial agents is a critical area of research, and derivatives of this compound have shown potential in this field. The aldehyde functionality is particularly useful for synthesizing Schiff bases, which are known to possess antimicrobial properties. nih.gov
Studies on derivatives have demonstrated activity against a panel of pathogenic bacteria. For example, derivatives have shown a marked reduction in the viability of both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria at low concentrations. The introduction of thiosemicarbazide (B42300) moieties through condensation with the aldehyde group is a strategy that has been explored to develop scaffolds with activity against Gram-positive bacteria.
The antimicrobial activity of Schiff base derivatives is often influenced by the nature of the substituents. For instance, in a series of cinnamaldehyde (B126680) Schiff base derivatives, the presence of a chloro group on the benzene (B151609) ring and the number of carboxylate groups in the amino acid portion significantly contributed to the antimicrobial activity. nih.gov
Exploration as Anticancer Agents
A significant area of research for this compound derivatives is in the field of oncology. These compounds serve as precursors for the synthesis of novel molecules with antiproliferative activity against various cancer cell lines. The general strategy involves the derivatization of the aldehyde group to create more complex structures that can interact with biological targets involved in cancer cell proliferation.
Antiproliferative Activities of Arylpyridine Derivatives
Arylpyridine derivatives synthesized from bromopicolinaldehydes have demonstrated significant antiproliferative activities. nih.gov In one study, a series of arylpyridine derivatives were evaluated against three human cancer cell lines: HT-29 (colon carcinoma), A549 (non-small cell lung cancer), and U251 (glioma). nih.gov
The antiproliferative activity was found to be highly dependent on the substitution pattern of the arylpyridine scaffold. nih.gov For instance, 6-arylpyridine derivatives bearing benzo[d]imidazole side chains at the 2-position of the pyridine (B92270) ring displayed selective activity against HT-29 cells. nih.gov In contrast, 2-trimethoxyphenylpyridines with benzo[d]imidazole and benzo[d]oxazole side chains at the 3-position of the pyridine ring exhibited a broader spectrum of antitumor activity against all tested cell lines. nih.gov
| Compound | HT-29 | A549 | U251 |
|---|---|---|---|
| 13 | 1.4 | >50 | >50 |
| 15 | 1.1 | >50 | >50 |
| 20 | 1.0 | >50 | >50 |
| 22 | 0.96 | >50 | >50 |
| 25 | 2.9 | 2.8 | 1.7 |
| 27 | 4.5 | 2.9 | 2.5 |
| 29 | 0.09 | 0.04 | 0.03 |
| 5-Fu (Reference) | 12.6 | 15.4 | 10.2 |
| CA-4 (Reference) | 0.004 | 0.003 | 0.002 |
Tubulin Polymerization Inhibition and Cell Cycle Arrest Mechanisms
One of the key mechanisms by which arylpyridine derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. nih.gov Microtubules are essential components of the cytoskeleton and play a crucial role in cell division. nih.gov Agents that interfere with microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, leading to apoptosis. nih.gov
In a study of arylpyridine derivatives, it was found that compounds with side chains at the 3-position of the pyridine ring displayed strong to weak tubulin polymerization inhibitory activities. nih.gov Compound 29 , which has a 6-methoxybenzo[d]oxazole (B3392587) group at the 3-position, showed the best polymerization inhibitory activity with an IC50 of 2.1 µM, which was comparable to the known tubulin inhibitor combretastatin (B1194345) A-4 (CA-4) (IC50 = 1.6 µM). nih.gov Further investigation revealed that compound 29 effectively binds to the colchicine (B1669291) binding site on tubulin, disrupts the microtubule network, and arrests A549 cells in the G2/M phase. nih.gov
| Compound | Inhibition of Tubulin Polymerization (IC50, µM) |
|---|---|
| 25 | 2.1 |
| 29 | 2.1 |
| CA-4 (Reference) | 1.6 |
Use as Probes in Biochemical Assays
Derivatives of this compound can also be utilized as molecular probes in biochemical assays to study enzyme interactions and receptor binding. The reactivity of the aldehyde group allows for the attachment of reporter molecules, such as fluorescent tags or biotin, which can be used to visualize and quantify biological processes.
While specific examples of this compound derivatives being used as biochemical probes are not extensively detailed in the provided search results, the general principle relies on their ability to act as inhibitors or activators of specific enzymes. By monitoring the effect of these compounds on enzymatic activity, researchers can gain insights into biochemical pathways and identify potential therapeutic targets.
Mechanism of Action Studies
Understanding the mechanism of action of these derivatives is crucial for their development as therapeutic agents. For the anticancer derivatives, a primary mechanism is the inhibition of tubulin polymerization, as detailed in section 7.3.2. nih.gov This leads to cell cycle arrest and apoptosis. nih.gov Another proposed mechanism for a different class of pyridine-containing anticancer compounds, the 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, is the interference with phospholipid metabolism through the inhibition of phosphoinositide phospholipase C (PI-PLC). mdpi.com
Interactions with Biological Macromolecules (Proteins, Nucleic Acids)
The derivatives of this compound can be designed to interact with biological macromolecules such as proteins and nucleic acids, which is a cornerstone of their therapeutic potential. The specific nature of these interactions dictates their mechanism of action.
Research into related pyridine derivatives has demonstrated their ability to bind to proteins, thereby modulating their function. For instance, molecular docking studies on pyridine-based compounds have shown effective binding within the colchicine binding site of tubulin. researchgate.netnih.gov This interaction can disrupt microtubule dynamics, a process crucial for cell division, arresting cancer cells in the G2/M phase of the cell cycle. nih.gov The interactions often involve hydrogen bonds and Π-Π stacking between the aromatic rings of the compound and amino acid residues like tyrosine, histidine, and tryptophan within the protein's binding pocket. researchgate.net Some derivatives have also been observed to form CH-π interactions with key amino acid residues. mdpi.com
Furthermore, complexes derived from related heterocyclic Schiff bases have been shown to interact with DNA. jocpr.com These interactions can lead to DNA cleavage, indicating nuclease-like activity. jocpr.com The mode of interaction often involves the compound binding to the DNA, potentially through intercalation or groove binding, which can inhibit processes like DNA replication and lead to cell death, a desirable outcome in anticancer therapy. The study of protein-DNA interactions reveals that van der Waals contacts, hydrogen bonds, and water-mediated bonds are the primary forces at play, with many interactions occurring with the sugar-phosphate backbone of the DNA. nih.gov
Table 1: Examples of Molecular Docking Interactions of Related Pyridine Derivatives
| Compound Class | Target Protein | Key Interacting Amino Acids | Type of Interaction | Potential Effect |
|---|---|---|---|---|
| 1,2,3-triazole linked pyridine hybrids | Tubulin | Arginine, Tyrosine, Histidine, Tryptophan | Cation-pi, Π-Π stacking | Anti-tubulin activity, Anticancer |
| Arylpyridine derivatives | Tubulin | - | Hydrogen bond | Tubulin polymerization inhibition |
| S-Trityl-l-Cysteine derivatives | SIRT2 | His178 | CH-π interaction | Enzyme inhibition |
This table is generated based on findings from related pyridine derivative studies. researchgate.netnih.govmdpi.com
Role of Schiff Base Formation in Biological Activity
The aldehyde group of this compound is a key functional moiety that readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines or azomethines (-C=N-). nih.govresearchgate.net This reaction is a cornerstone of its utility in medicinal chemistry. The formation of the azomethine group is critical as it can significantly enhance the biological activity of the parent molecule. nih.gov
Schiff bases are versatile ligands that can coordinate with various metal ions to form stable metal complexes. jocpr.comnih.gov These metal complexes often exhibit greater biological activity than the Schiff base ligands alone. nih.gov For example, transition metal complexes of Schiff bases derived from substituted pyridines have demonstrated moderate to high antimicrobial and nuclease activities. jocpr.com The increased activity is often attributed to the azomethine linkage. nih.gov
The electrophilic carbon and nucleophilic nitrogen of the imine bond in Schiff bases provide crucial binding opportunities with various biological targets. researchgate.net This allows them to inhibit specific enzymes or interfere with DNA replication, leading to a range of pharmacological effects, including antimicrobial, antifungal, antiviral, and anticancer properties. nih.govresearchgate.net
Table 2: Biological Activities of Schiff Bases and Their Metal Complexes
| Compound Type | Biological Activity | Mechanism/Key Feature |
|---|---|---|
| Schiff Bases | Antimicrobial, Anti-inflammatory, Antiviral, Antioxidant | Azomethine group (-HC=N-) |
| Schiff Base Metal Complexes | Enhanced Antimicrobial, Anticancer, Nuclease Activity | Coordination with metal ions |
This table summarizes general findings on Schiff bases. jocpr.comnih.govresearchgate.net
Chiral Recognition and Sensing Applications of Related Supramolecular Systems
Supramolecular chemistry, which focuses on non-covalent interactions, provides a sophisticated platform for developing advanced functional systems. Chiral supramolecules, in particular, have immense potential for applications in chiral recognition, sensing, and catalysis. nih.gov Systems related to this compound can be incorporated into such architectures.
Chiral supramolecular biocoordination polymers (SBCPs) offer a versatile platform for sensing applications. nih.gov These materials can be designed to detect hazardous substances or to enantioselectively sense chiral molecules. nih.gov The principle often relies on creating a chiral microenvironment where the supramolecular host can interact differently with the enantiomers of a chiral guest molecule, leading to a detectable signal change. mdpi.com For instance, such systems have been used to sense chiral species like naproxen, with the different binding energies for each enantiomer enabling their discrimination. nih.gov
The development of chiral sensors is a significant area of research, with applications in pharmacology, clinical medicine, and biochemistry. mdpi.com Supramolecular sensors can be based on various detection methods, including optical and electrochemical techniques. mdpi.commdpi.com The integration of biomolecules, which are inherently chiral, into sensing systems is a promising strategy for creating intelligent chiral sensors. mdpi.com Pyridine-based structures, similar to this compound, can be used to construct chiral supramolecular assemblies through hydrogen bonding and metal-ligand coordination, which have shown potential in the quantitative detection of chiral acids. researchgate.net
Computational and Theoretical Investigations
Molecular Docking Studies of Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.
While specific docking studies on 3-Amino-5-bromopicolinaldehyde are not extensively documented in the available literature, the methodology is well-established for similar heterocyclic compounds. For instance, derivatives of bromopicolinaldehyde have been docked against various protein targets to assess their potential as inhibitors. In one such study, a derivative of 6-bromopicolinaldehyde was synthesized and its anticancer activity was evaluated. Molecular docking simulations were performed to understand the interaction of the compound with the active site of a target protein. The study revealed that the compound showed a good fit within the binding pocket, with interactions such as Π-Π stacking with amino acid residues like histidine, tryptophan, and tyrosine, as well as cation-pi interactions with arginine. The docking score was found to be comparable to that of the standard drug doxorubicin, indicating its potential as a therapeutic agent. heteroletters.org
The general procedure for such a study involves preparing the 3D structures of the ligand (this compound) and the receptor protein. The binding site on the protein is defined, and a docking algorithm is used to generate a variety of possible binding poses of the ligand within this site. These poses are then scored based on a scoring function that estimates the binding affinity. The results can provide insights into the key interactions driving the binding process, such as hydrogen bonds and hydrophobic interactions, and can guide the design of more potent and selective inhibitors. nih.gov
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has been widely applied to study the properties of pyridine (B92270) derivatives and their metal complexes. mdpi.comdoi.org
Electronic Structure Analysis (HOMO-LUMO Gaps)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important parameter that reflects the molecule's kinetic stability and its ability to participate in charge transfer interactions.
For pyridine-containing compounds, DFT calculations are routinely used to determine the energies of the HOMO and LUMO and the resulting energy gap. For example, in a study of a trinuclear cadmium(II) complex with a pyridine ring-containing ligand, the HOMO-LUMO gap of the free ligand was calculated to be 2.644 eV. doi.org Upon coordination to the metal center, the energy gap of the complex was reduced to 1.398 eV, indicating increased stability. doi.org This reduction in the energy gap is attributed to the interaction between the metal d-orbitals and the ligand orbitals. doi.org A smaller HOMO-LUMO gap generally implies a higher reactivity and a greater ease of electronic transitions. doi.org
The electronic structure of this compound, with its electron-donating amino group and electron-withdrawing bromo and aldehyde groups, is expected to have a significant influence on its HOMO-LUMO gap and, consequently, its chemical and biological activities.
| System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |
| Pyridine-based Ligand | - | - | 2.644 | doi.org |
| Cadmium(II) Complex | - | - | 1.398 | doi.org |
Molecular Geometry Optimization
Molecular geometry optimization is a computational process aimed at finding the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This optimized geometry represents the most stable conformation of the molecule. DFT calculations are a powerful tool for performing geometry optimization. aps.org
For heterocyclic compounds, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. These optimized geometries are crucial for understanding the molecule's shape, steric effects, and potential interaction sites. In studies of complex organic molecules and metal complexes, geometry optimization is a standard preliminary step before further analysis of electronic properties or reaction mechanisms. mdpi.comdoi.org The optimized structure of this compound would provide a foundation for understanding its reactivity and for performing more advanced computational studies like molecular docking.
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules and to simulate their electronic absorption spectra (e.g., UV-Vis spectra). doi.org
TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. By analyzing the molecular orbitals involved in the electronic transitions, it is possible to assign the nature of these transitions, such as π→π* or n→π* transitions, and to understand the charge transfer characteristics. doi.org
For instance, in the study of the cadmium(II) complex mentioned earlier, TD-DFT calculations were used to simulate the UV-Vis spectra of both the free ligand and the complex. The theoretical spectra showed good agreement with the experimental data. The calculations revealed that the absorption bands in the ligand were due to π→π* transitions. doi.org In the complex, new charge transfer bands, including metal-to-ligand charge transfer (MLCT), were predicted and observed. doi.org Similar TD-DFT studies on this compound would be valuable for interpreting its experimental electronic spectrum and understanding its photophysical properties.
Studies on Stereodynamic Properties of Derived Architectures
The study of stereodynamic properties focuses on the conformational and configurational dynamics of chiral molecules. While no specific studies on the stereodynamic properties of this compound itself are available, related research highlights the importance of this area.
For example, DFT and other computational methods have been used to analyze the chiral binding pockets of catalysts derived from chiral amines. acs.org These studies investigate the non-covalent interactions between the catalyst and substrates to understand the origin of enantioselectivity. acs.org
Furthermore, efforts have been made to synthesize enantiopure tripodal metal-organic complexes for the recognition of chiral anions. ucl.ac.uk The synthesis of chiral tripodal amines through the reductive amination of phenylalanine-derived aldehydes is a key step in this process. ucl.ac.uk Although the creation of the final metal complexes proved challenging, this line of research underscores the potential for creating chiral architectures from amino aldehyde precursors. ucl.ac.uk Given that this compound possesses a chiral center upon certain reactions, studies on the stereodynamic properties of its derivatives could be a promising area for future research, particularly in the context of asymmetric catalysis and chiral recognition.
Quantum Chemical Calculations for Reaction Pathway Analysis
Quantum chemical calculations, particularly DFT, are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying transition states, intermediates, and the activation energies associated with different reaction pathways.
For example, in the study of diastereoselective transformations of certain heterocyclic compounds, DFT modeling was used to propose a multistep reaction mechanism. mdpi.com The calculations helped to rationalize the observed substituent-controlled diastereoselectivity by comparing the relative stabilities of different isomers and intermediates. mdpi.com
In another instance, a plausible mechanism for a phosphine-catalyzed domino reaction was proposed based on experimental results and related literature. acs.org Such analyses, even if not fully computational, rely on the principles of quantum chemistry to understand the flow of electrons and the formation of intermediates. acs.org Applying these computational approaches to reactions involving this compound could provide detailed insights into its reactivity and guide the optimization of synthetic procedures.
Analytical Methodologies for Research and Characterization
Spectroscopic Techniques
Spectroscopy is a cornerstone for the structural elucidation of 3-Amino-5-bromopicolinaldehyde, providing detailed information on its atomic and molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DOSY)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the identity and structure of this compound in solution.
¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons on the pyridine (B92270) ring, and the protons of the amino group. The aldehyde proton typically appears as a singlet in the downfield region (around 9.8-10.2 ppm). The two aromatic protons on the pyridine ring would appear as doublets, with their specific chemical shifts influenced by the positions of the amino and bromo substituents. The amino group protons would likely appear as a broad singlet. While specific spectral data for this exact compound is not widely published, analysis of related structures like 3-Amino-5-bromopyridine and other substituted picolinaldehydes supports these expected assignments. chemicalbook.comchemicalbook.commdpi.com
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying the carbon skeleton. It would show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is characteristically found far downfield (typically >190 ppm). The four carbon atoms of the pyridine ring would have chemical shifts determined by their substitution pattern, with the carbon atom bonded to the bromine (C-5) and the carbon bonded to the amino group (C-3) being particularly informative. rsc.orgresearchgate.net
Diffusion-Ordered Spectroscopy (DOSY): DOSY is a more advanced NMR technique that separates signals based on the diffusion rates of molecules in solution. While a powerful tool for analyzing mixtures and studying molecular interactions, specific DOSY studies on this compound are not prominently featured in the available research literature.
Table 1: Predicted NMR Data for this compound
| Analysis | Signal Type | Predicted Chemical Shift (δ) / ppm | Associated Functional Group |
|---|---|---|---|
| ¹H NMR | Singlet | ~9.8–10.2 | Aldehyde (-CHO) |
| Doublet | Aromatic Region | Pyridine Ring (H-4) | |
| Doublet | Aromatic Region | Pyridine Ring (H-6) | |
| Broad Singlet | Variable | Amino (-NH₂) | |
| ¹³C NMR | Carbonyl | >190 | Aldehyde (C=O) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. Expected vibrational frequencies include N-H stretching from the primary amine (around 3300-3500 cm⁻¹), a strong C=O stretching from the aldehyde (around 1700 cm⁻¹), C=C and C=N stretching vibrations from the pyridine ring (in the 1400-1600 cm⁻¹ region), and a C-Br stretching vibration at lower wavenumbers. researchgate.net The presence of these characteristic bands provides strong evidence for the compound's structure.
Table 2: Characteristic IR Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H Stretch | Primary Amine | 3300 - 3500 |
| C-H Stretch (Aromatic) | Pyridine Ring | ~3000 - 3100 |
| C=O Stretch | Aldehyde | ~1700 |
| C=N / C=C Stretch | Pyridine Ring | 1400 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Spectroelectrochemistry
UV-Vis spectroscopy measures the electronic transitions within a molecule. For this compound, the spectrum is expected to show absorption bands arising from π→π* transitions within the substituted pyridine ring and n→π* transitions associated with the carbonyl group of the aldehyde. doi.org This technique is particularly useful in studying the electronic properties of materials that incorporate this compound. For instance, it has been used to characterize perovskite films modified with this compound, where the compound's functional groups help bridge layers and influence the material's optical properties. researchgate.netresearchgate.net While UV-Vis is a standard characterization tool, specific spectroelectrochemical studies, which investigate changes in the absorption spectrum upon electrochemical stimulation, are not widely reported for this compound.
X-ray Photoelectron Spectroscopy (XPS)
Mass Spectrometry (ESI-MS, HRMS, MALDI-TOF)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique commonly used for polar molecules like this compound. It typically shows the protonated molecule, [M+H]⁺. Given the molecular weight of 201.02 u, the spectrum would exhibit a characteristic pair of peaks around m/z 202 and 204. This isotopic signature is due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. For this compound (C₆H₅BrN₂O), HRMS would confirm this exact formula by distinguishing its precise mass from other potential formulas with the same nominal mass. researchgate.netmdpi.com
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF): MALDI-TOF is another soft ionization technique often used for analyzing larger molecules or complex mixtures. While it is a common analytical tool in chemistry, specific applications of MALDI-TOF for the standalone analysis of this compound are less frequently documented compared to ESI-MS and HRMS. rsc.orgacs.org
Chromatographic Techniques (HPLC, UPLC, LC-MS)
Chromatographic methods are essential for the separation, identification, and purification of this compound, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and its higher-pressure variant, UPLC, are standard methods for analyzing the purity of synthetic compounds. Chemical suppliers often use these techniques to ensure the quality of this compound. bldpharm.comambeed.comlookchem.com A typical analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier.
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. LC-MS is frequently used to analyze reaction mixtures during the synthesis of derivatives of this compound. ambeed.comheteroletters.org The method allows for the separation of the target compound from starting materials, byproducts, and impurities, with each component being subsequently identified by its mass-to-charge ratio. nih.govgoogle.com
Single-Crystal X-ray Diffraction Analysis
For a compound like this compound, a successful SC-XRD analysis would yield a crystallographic information file (CIF), containing detailed data about its crystal structure. This would include parameters such as the crystal system, space group, and the dimensions of the unit cell.
While specific single-crystal X-ray diffraction data for isolated this compound is not prominently available in the reviewed literature, this technique has been extensively used to characterize related and more complex structures. For instance, SC-XRD has been successfully applied to determine the structure of Schiff bases derived from related brominated picolinaldehydes. iucr.orgntu.edu.sgnih.gov In one such study on a Schiff base formed from 6-bromopicolinaldehyde and p-toluidine, the analysis revealed an orthorhombic crystal system with a Pbca space group and provided precise cell parameters. ntu.edu.sgthermofisher.com This demonstrates the power of the technique to resolve complex molecular structures within this class of compounds.
In the context of materials science where this compound is used, techniques like grazing-incidence wide-angle X-ray scattering (GIWAXS) and standard X-ray diffraction (XRD) are employed to study the crystallinity and orientation of thin films, such as perovskite layers modified with the compound. researchgate.netresearchgate.netresearchgate.net These analyses are crucial for understanding how the addition of this compound influences the structural properties of the film at a macro level.
Microscopy Techniques (SEM, AFM)
Microscopy techniques are essential for visualizing the surface morphology and topography of materials at the micro and nanoscale. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are two such powerful methods used in the characterization of materials incorporating this compound.
Atomic Force Microscopy (AFM) provides ultra-high-resolution, three-dimensional surface information. A sharp tip mounted on a cantilever scans the sample surface, and the deflection of the cantilever is used to create a topographical map. AFM is particularly useful for quantifying surface roughness. In studies involving this compound as a surface modifying agent for tin oxide (SnO₂) layers in perovskite solar cells, AFM has been used to measure changes in surface roughness. researchgate.netresearchgate.net The data indicates that the application of this compound can lead to smoother film surfaces. For example, one study noted a significant decrease in the roughness of doped SnO₂ samples when prepared by a solvothermal synthesis method. researchgate.net
| Sample Description | Preparation Technique | Initial Roughness (nm) | Final Roughness (nm) | Reference |
| Doped SnO₂ | Solvothermal Synthesis | 46.1 | 12.3 | researchgate.net |
| Doped SnO₂ | Coprecipitation Technique | 4.7 | 0.3 | researchgate.net |
This table illustrates the effect on surface roughness of SnO₂ layers, a system where this compound is utilized as a bridging molecule.
Elemental Analysis and Mapping (EDS)
Energy-Dispersive X-ray Spectroscopy (EDS, also known as EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. thermofisher.com It is often integrated with a scanning electron microscope (SEM-EDS). The method relies on the principle that each element has a unique atomic structure, which results in a unique set of peaks in its electromagnetic emission spectrum when excited by an electron beam. thermofisher.com
By bombarding a sample with electrons, characteristic X-rays are emitted from the constituent elements. An EDS detector measures the energy and intensity of these X-rays, allowing for the qualitative and quantitative determination of the elements present in the sample. Furthermore, EDS can be used to create elemental maps, which visually display the distribution of different elements across the sample's surface.
In the broader research field where this compound is studied, such as in the development of perovskite solar cells, EDS is a standard technique to confirm the elemental composition of the synthesized layers. researchgate.net For instance, in studies of doped tin oxide nanoparticles, EDS analysis has been used to confirm the presence of copper, tin, and oxygen. researchgate.net While a specific EDS spectrum for pure this compound is not presented in the surveyed literature, an analysis of the compound would be expected to show distinct peaks corresponding to Carbon (C), Nitrogen (N), Oxygen (O), and Bromine (Br), confirming its elemental makeup. Elemental mapping would further show the spatial distribution of these elements within a sample.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-amino-5-bromopicolinaldehyde, and how can purity be maximized during synthesis?
- Methodological Answer : Synthesis typically involves bromination and functionalization of pyridine precursors. For example, brominated pyridine derivatives (e.g., 5-bromo-6-methylpicolinic acid) are synthesized via halogenation using reagents like PBr₃ or NBS, followed by aldehyde group introduction via oxidation or Vilsmeier-Haack reactions . To maximize purity, employ gradient HPLC with UV detection (λ = 254 nm) and optimize reaction conditions (e.g., temperature control at 0–6°C to prevent decomposition, as seen in brominated analogs ).
Q. How should this compound be characterized structurally, and what analytical techniques are most reliable?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C, HSQC) to confirm the aldehyde proton (δ 9.5–10.5 ppm) and bromine/amine group interactions.
- X-ray crystallography (as demonstrated for 3-amino-5-bromo-2-iodopyridine ) for definitive structural elucidation.
- High-resolution mass spectrometry (HRMS) to verify molecular weight (expected ~229.01 g/mol for C₆H₅BrN₂O).
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : Store under inert gas (N₂/Ar) at 0–6°C to minimize aldehyde oxidation and bromine displacement . Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess degradation pathways (e.g., dimerization or hydrolysis).
Advanced Research Questions
Q. How do the electronic effects of the bromine and aldehyde groups influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The bromine atom acts as a directing group, facilitating regioselective Suzuki-Miyaura couplings. Computational studies (DFT) can model electron density maps to predict reactive sites . Experimentally, compare reaction yields with/without Pd catalysts (e.g., Pd(PPh₃)₄) and track substituent effects via Hammett plots .
Q. What strategies resolve contradictory data in the catalytic activity of this compound-derived ligands?
- Methodological Answer : Systematic variation of reaction conditions (solvent polarity, temperature) and ligand:metal ratios can identify outliers. For example, discrepancies in catalytic efficiency may arise from trace moisture; use Karl Fischer titration to quantify water content and repeat under anhydrous conditions .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) using the aldehyde group as a reactive warhead. Validate predictions with in vitro assays (IC₅₀ measurements) and compare with structurally similar compounds like 3-amino-5-(trifluoromethyl)benzoic acid derivatives .
Q. What advanced techniques quantify trace impurities in this compound, and how are they validated?
- Methodological Answer : Use LC-MS/MS with a C18 column (2.6 µm particle size) and MRM mode for sensitivity. Validate via spike-and-recovery experiments with known impurities (e.g., 3-amino-5-bromopicolinamide ). Ensure method robustness per ICH Q2(R1) guidelines .
Methodological Frameworks for Rigorous Inquiry
- For Experimental Design : Apply the PICO framework (Population: compound; Intervention: reaction condition; Comparison: control; Outcome: yield/purity) to structure hypothesis testing .
- For Data Analysis : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions, e.g., focusing on novel ligand designs over routine syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
